molecular formula C21H13Cl2NO3 B12135318 6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one

6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B12135318
M. Wt: 398.2 g/mol
InChI Key: RXLDFXRPNXERJQ-JMIUGGIZSA-N
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Description

6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a benzofuran-derived compound characterized by a fused bicyclic aromatic core. The molecule features a 2,6-dichlorophenylmethoxy group at position 6, a 4-pyridylmethylene substituent at position 2, and a ketone moiety at position 2. For example, benzofuran analogs such as BL-038 (a structurally related compound) exhibit apoptosis-inducing effects via modulation of Bcl-2 family proteins and caspase activation .

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13Cl2NO3/c22-17-2-1-3-18(23)16(17)12-26-14-4-5-15-19(11-14)27-20(21(15)25)10-13-6-8-24-9-7-13/h1-11H,12H2/b20-10-

InChI Key

RXLDFXRPNXERJQ-JMIUGGIZSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using reagents like 2,6-dichlorobenzyl chloride.

    Attachment of the pyridylmethylene group: This can be done through condensation reactions with pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: BL-038 (2-Amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate)

BL-038, a benzofuran derivative synthesized at China Medical University, serves as a key comparator due to shared structural motifs (Table 1).

Table 1. Structural and Functional Comparison

Position Target Compound BL-038
2 4-Pyridylmethylene Amino group
3 Ketone 2,6-Dichlorophenyl
6 (2,6-Dichlorophenyl)methoxy 4-Methoxyphenyl
4 - Acetate

Key Differences and Implications:

Position 2: The 4-pyridylmethylene group in the target compound may enhance solubility via hydrogen bonding with the pyridine nitrogen, contrasting with BL-038’s amino group, which could participate in covalent interactions or protonation-dependent binding .

BL-038’s dichlorophenyl group at this position likely contributes to hydrophobic interactions with protein pockets .

Position 6 : The dichlorophenylmethoxy substituent in the target compound enhances lipophilicity compared to BL-038’s methoxyphenyl group, possibly improving membrane permeability but reducing aqueous solubility.

Position 4 : BL-038’s acetate group may serve as a metabolically labile ester, whereas the target compound lacks this moiety, suggesting greater metabolic stability.

Physicochemical Properties
  • Lipophilicity : The target compound’s logP is expected to be higher than BL-038’s due to the dichlorophenylmethoxy group.
  • Solubility : The pyridyl group may improve solubility in polar solvents compared to BL-038’s methoxyphenyl substituent.

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